Product packaging for Ethyl 2-(5-bromo-2-formylphenoxy)acetate(Cat. No.:CAS No. 942414-81-5)

Ethyl 2-(5-bromo-2-formylphenoxy)acetate

Cat. No.: B139879
CAS No.: 942414-81-5
M. Wt: 287.11 g/mol
InChI Key: OVGQAUDSJKCXBY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-formylphenoxy)acetate is a substituted phenoxyacetate (B1228835) derivative whose utility in organic chemistry is derived from the unique interplay of its constituent functional groups. The strategic placement of the bromo, formyl (aldehyde), and ethyl acetate (B1210297) moieties on a central phenoxy scaffold provides multiple reaction sites, allowing for sequential and diverse chemical transformations. This makes the compound a valuable building block, particularly in the synthesis of heterocyclic systems and other complex organic molecules. Its formal synthesis typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl bromoacetate (B1195939), a process that builds the core phenoxyacetate structure. One of its documented applications is as an intermediate in the synthesis of carbamoyl-substituted isoindolones. mybiosource.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 942414-81-5 scbt.com
Molecular Formula C₁₁H₁₁BrO₄ scbt.com
Molecular Weight 287.11 g/mol scbt.com
Classification Aryl Ether, Aldehyde, Ester, Bromide bldpharm.com
Storage Sealed in dry, 2-8°C bldpharm.com

The chemical reactivity and synthetic potential of this compound are best understood by examining its individual functional groups.

Aryl Ether Functionality : Aryl ethers are a significant class of compounds in which an oxygen atom is connected to an alkyl group and an aromatic ring. fiveable.me This linkage is a common feature in pharmaceuticals, fragrances, and agrochemicals. rsc.org The synthesis of alkyl aryl ethers is a fundamental transformation in organic chemistry, often achieved through methods like the Williamson ether synthesis, Ullmann condensation, and modern palladium- or copper-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.org The aryl ether bond itself is generally stable and unreactive towards many reagents, making it an excellent structural scaffold. fiveable.melibretexts.org However, under harsh acidic conditions (using HBr or HI), the C-O bond can be cleaved. libretexts.org

Formyl Functionality : The formyl group (-CHO) is the defining feature of aldehydes and consists of a carbonyl group bonded to a hydrogen atom. fiveable.mewikipedia.org It is a highly reactive functional group due to the partial positive charge on the carbonyl carbon, which makes it susceptible to nucleophilic attack. fiveable.me This reactivity allows for a wide range of important transformations in organic synthesis, including oxidation to carboxylic acids, reduction to alcohols, and the formation of carbon-carbon bonds through reactions like aldol (B89426) condensations and the Wittig reaction. fiveable.me The introduction of a formyl group onto an aromatic ring, a process known as formylation, is a key step in synthesizing many aromatic aldehydes. wikipedia.orgbritannica.com

Bromo Functionality : The bromo group, a bromine atom covalently bonded to a carbon atom, is a versatile functional group in organic synthesis. fiveable.me Its presence significantly influences a molecule's physical and chemical properties. fiveable.me Due to the polar nature of the carbon-bromine bond and the ability of bromide to act as a good leaving group, organobromine compounds are valuable substrates for nucleophilic substitution and elimination reactions. fiveable.me Furthermore, the bromo group is pivotal in modern synthetic chemistry as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Table 2: Key Functional Groups and Their Significance in Synthesis

Functional GroupStructureRole in Organic Synthesis
Aryl Ether Ar-O-RStable structural scaffold; found in many bioactive molecules. fiveable.mersc.org
Formyl -CHOReactive electrophile for nucleophilic addition; enables chain extension and functional group interconversion. fiveable.me
Bromo -BrExcellent leaving group for substitution reactions; key partner in metal-catalyzed cross-coupling reactions. fiveable.meresearchgate.net

The phenoxyacetate scaffold is a privileged structure in chemical and biomedical research. Derivatives of phenoxyacetic acid have been investigated for a vast array of biological activities, including antihyperlipidemic, hypoglycemic, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The journey of phenoxyacetate research began with the development of phenoxyacetic acid herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), which revolutionized agriculture.

In recent decades, research has expanded into medicinal chemistry. For example, specific phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.govresearchgate.net Others have been designed as selective COX-2 inhibitors for their anti-inflammatory effects. nih.gov The versatility of the phenoxyacetate core allows chemists to introduce various functional groups, systematically modifying the molecule's properties to optimize its interaction with biological targets. This modularity makes the phenoxyacetate scaffold a highly valuable template in drug discovery and development.

The use of highly functionalized, rigid scaffolds is a prominent trend in modern chemistry, extending from drug discovery to materials science. Chemical scaffolds are core molecular structures upon which various functional groups can be built, allowing for the systematic exploration of chemical space. The goal is often to create multifunctional materials for specific biomedical applications, such as tissue engineering or targeted drug delivery. nih.govumich.eduresearchgate.net

Scaffolds like this compound are part of a larger trend that utilizes "building block" molecules with orthogonal reactivity. This means the different functional groups on the molecule can be reacted selectively under different conditions, allowing for controlled, stepwise synthesis of complex targets. For instance, the formyl group could be used in a condensation reaction, followed by a palladium-catalyzed cross-coupling reaction at the bromo-substituted position. This approach is central to the efficient construction of novel pharmaceutical agents and functional materials. The development of such versatile scaffolds is crucial for advancing fields that require tailored molecular properties, including medicinal chemistry and materials science. nih.gov

The primary research interest in this compound lies in its application as a versatile synthetic intermediate. mybiosource.com The presence of three distinct and reactive functional groups within one molecule defines its scope of study. Key research objectives involving this compound include:

Elaboration of the Formyl Group: Utilizing the aldehyde for reactions such as reductive amination, Wittig reactions, or condensations to build more complex side chains or to initiate the formation of heterocyclic rings.

Modification at the Bromo Position: Employing the bromo substituent in various metal-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or alkynyl groups, thereby expanding the molecular framework.

Transformation of the Ester Group: Hydrolyzing the ethyl ester to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations.

Multi-step, One-Pot Syntheses: Designing efficient synthetic sequences that leverage the different reactivities of the functional groups to rapidly construct complex target molecules, such as the aforementioned carbamoyl-substituted isoindolones. mybiosource.com

The scope of research on this compound is therefore focused on synthetic methodology and its application as a key building block. Studies would likely explore its reactivity under various conditions to establish selective transformation protocols and demonstrate its utility in the total synthesis of natural products or the targeted synthesis of novel compounds with potential biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrO4 B139879 Ethyl 2-(5-bromo-2-formylphenoxy)acetate CAS No. 942414-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-bromo-2-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-5-9(12)4-3-8(10)6-13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGQAUDSJKCXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443210
Record name Ethyl 2-(5-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942414-81-5
Record name Ethyl 2-(5-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 5 Bromo 2 Formylphenoxy Acetate

Retrosynthetic Analysis of Ethyl 2-(5-bromo-2-formylphenoxy)acetate

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursor structures. For this compound, the most logical disconnections are at the ether and ester linkages.

A primary retrosynthetic disconnection breaks the aryl ether bond (C-O). This "transform" simplifies the target molecule into two key synthons: a phenoxide nucleophile and an electrophilic two-carbon unit bearing the ethyl ester.

Synthon 1 (Nucleophile): A 5-bromo-2-formylphenoxide anion.

Synthon 2 (Electrophile): An electrophilic ethyl acetate (B1210297) cation (⁺CH₂COOEt).

The corresponding synthetic equivalents—the actual reagents used in the laboratory—for these synthons are:

Synthetic Equivalent 1: 5-bromo-2-hydroxybenzaldehyde. This is a stable, commercially available aromatic aldehyde.

Synthetic Equivalent 2: Ethyl bromoacetate (B1195939) (BrCH₂COOEt). The bromine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.

This analysis leads to a straightforward synthetic plan: the formation of an ether bond between 5-bromo-2-hydroxybenzaldehyde and ethyl bromoacetate, a classic example of the Williamson ether synthesis.

Classical Synthetic Approaches for Aryl Ether Formation and Aldehyde Introduction

The retrosynthetic analysis points directly to established, reliable reactions for constructing the target molecule. The primary challenge lies in forming the aryl ether bond without interfering with the other functional groups.

Aryl Ether Formation: The Williamson ether synthesis is the most common and direct method for preparing aromatic ethers. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the synthesis of this compound, this is achieved by reacting 5-bromo-2-hydroxybenzaldehyde with ethyl bromoacetate. The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), which deprotonates the phenolic hydroxyl group to generate the nucleophilic phenoxide in situ. A polar aprotic solvent, like dimethylformamide (DMF), is often used to facilitate the Sₙ2 reaction mechanism.

Table 1: Typical Conditions for Williamson Ether Synthesis

Reactant A Reactant B Base Solvent Temperature Time

Aldehyde Introduction: The formyl (-CHO) group is a prerequisite in the starting material, 5-bromo-2-hydroxybenzaldehyde. Classical methods for introducing an aldehyde group onto an aromatic ring, particularly ortho to a hydroxyl group, include:

Reimer-Tiemann Reaction: Reaction of a phenol (B47542) with chloroform (B151607) in a basic solution.

Vilsmeier-Haack Reaction: Formylation of activated aromatic rings using a phosphoryl chloride and a substituted amide like DMF.

Duff Reaction: Formylation of activated aromatic compounds using hexamethylenetetramine.

These methods represent classical routes to obtain the necessary precursors if they are not commercially available.

Novel and Optimized Synthetic Routes to this compound

While classical methods are reliable, modern organic synthesis seeks routes that are more efficient and generate less waste.

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates portions of all reactants. MCRs are highly valued for their ability to rapidly build molecular complexity. While a specific MCR for this compound is not prominently documented, the principles of MCRs could be applied to generate diverse libraries of related phenoxyacetate (B1228835) derivatives. A potential MCR could theoretically involve a phenol, an aldehyde, and an isocyanide-based component to construct a more complex scaffold in a single step, which could then be modified to yield the target structure.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

A key principle of green chemistry is the reduction or elimination of solvents, which account for a significant portion of the waste in chemical manufacturing. Solvent-free, or solid-state, reactions offer a compelling alternative. For the synthesis of phenoxyacetate derivatives, solvent-free methods have been developed that often utilize microwave irradiation to accelerate the reaction. These reactions can proceed by grinding the reactants (phenol, alkyl halide, and a base like potassium carbonate) together, sometimes with a catalytic amount of a phase-transfer catalyst.

Another green approach involves the use of environmentally benign catalysts. Heterogeneous catalysts, such as metal-exchanged montmorillonite (B579905) clays, can facilitate esterification and other reactions under solvent-free conditions. These catalysts are often inexpensive, non-corrosive, and can be easily recovered and reused, further enhancing the sustainability of the process.

Table 2: Comparison of Synthesis Methodologies

Methodology Key Advantage Common Solvents Waste Profile
Classical Williamson Synthesis High reliability, well-understood DMF, Acetone High (solvent waste)
One-Pot Synthesis Increased efficiency, less handling Varies Reduced

| Solvent-Free Synthesis | Minimal environmental impact | None | Low |

By adopting these greener methodologies, the synthesis of this compound can be made more sustainable and economically viable.

Application of Catalytic Systems (Organocatalysis, Biocatalysis)

While the traditional Williamson ether synthesis for compounds like this compound often employs stoichiometric amounts of a base, modern synthetic chemistry emphasizes the use of catalytic systems to improve efficiency and sustainability. Organocatalysis and biocatalysis represent two such advanced approaches.

Organocatalysis:

A highly relevant and widely applied form of organocatalysis for this type of reaction is Phase-Transfer Catalysis (PTC) . In the synthesis of phenoxyacetates, PTC can significantly enhance the reaction rate and yield under milder conditions. biosynth.comijche.comijche.com The reaction typically involves a solid-liquid or liquid-liquid biphasic system. The organocatalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase, where it can react with the ethyl bromoacetate. biosynth.comcrdeepjournal.org

The key advantages of using a phase-transfer catalyst in this synthesis include:

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption and the formation of by-products. ijche.com

Use of Weaker Bases: Inexpensive and safer bases like potassium carbonate can be used effectively, avoiding the need for stronger, more hazardous bases like sodium hydride. ijche.com

Increased Reaction Rates: The catalyst enhances the nucleophilicity of the phenoxide, leading to faster reaction times. wiley-vch.de

Improved Yields and Purity: By promoting the desired O-alkylation pathway, PTC can lead to higher product yields and cleaner reaction profiles. biosynth.com

A representative scheme for the phase-transfer catalyzed synthesis is shown below:

Scheme 1: Proposed Phase-Transfer Catalysis mechanism for the synthesis of this compound.

Catalyst TypeExample CatalystPotential Advantages in Synthesis
Organocatalyst (PTC)Tetrabutylammonium bromide (TBAB)Enhanced reaction rate, milder conditions, use of weaker bases, improved yield.

Biocatalysis:

The application of biocatalysis to the Williamson ether synthesis, particularly for the O-alkylation of phenols, is an emerging area of research. While specific enzymatic synthesis of this compound has not been extensively reported, the potential for using enzymes offers significant advantages in terms of selectivity and environmental impact. Enzymes such as certain oxidoreductases or transferases could potentially be engineered or screened for their ability to catalyze the formation of the ether linkage.

The theoretical advantages of a biocatalytic approach would include:

High Selectivity: Enzymes could offer excellent chemo-, regio-, and stereoselectivity, which is particularly relevant for complex molecules.

Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at or near ambient temperature and neutral pH, drastically reducing the environmental footprint.

Reduced Waste: The high selectivity of enzymes minimizes the formation of by-products.

However, challenges such as enzyme stability, substrate scope, and the need for cofactors currently limit the widespread application of biocatalysis for this specific type of ether synthesis. Further research is required to identify or engineer suitable enzymes for the O-alkylation of substituted phenols with alkyl halides.

Atom Economy and Environmental Factor (E-factor) Considerations

Green chemistry principles are integral to modern process development, with a focus on minimizing waste and maximizing resource efficiency. Atom economy and the Environmental Factor (E-factor) are key metrics used to evaluate the "greenness" of a chemical process.

The synthesis of this compound via the Williamson ether synthesis can be represented by the following balanced equation:

C₇H₅BrO₂ + C₄H₇BrO₂ + K₂CO₃ → C₁₁H₁₁BrO₄ + KBr + KHCO₃ (5-bromo-2-hydroxybenzaldehyde + Ethyl bromoacetate + Potassium carbonate → this compound + Potassium bromide + Potassium bicarbonate)

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. quora.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

CompoundFormulaMolecular Weight ( g/mol )
5-bromo-2-hydroxybenzaldehydeC₇H₅BrO₂201.02 biosynth.commatrix-fine-chemicals.comnist.govnist.govbldpharm.com
Ethyl bromoacetateC₄H₇BrO₂167.00 nih.govchemicalbook.comsigmaaldrich.commerckmillipore.comchemsrc.com
Potassium carbonateK₂CO₃138.21 nih.govsigmaaldrich.comyoutube.comvaludor.comchemspider.com
This compound C₁₁H₁₁BrO₄ 287.11 scbt.commybiosource.comchemicalbook.combldpharm.com

Sum of Reactant Molecular Weights = 201.02 + 167.00 + 138.21 = 506.23 g/mol

Atom Economy (%) = (287.11 / 506.23) x 100 = 56.7%

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass (43.3%) is converted into by-products.

Environmental Factor (E-factor):

The E-factor provides a more practical measure of waste generation by considering the total mass of waste produced per unit of product. quora.com

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

Assuming the reaction goes to completion (100% yield), the waste products are potassium bromide (KBr) and potassium bicarbonate (KHCO₃).

Waste ProductFormulaMolecular Weight ( g/mol )
Potassium bromideKBr119.00 epa.govwebqc.orgwikipedia.orgbyjus.comchemicalbook.com
Potassium bicarbonateKHCO₃100.12

Total Mass of Waste per mole = 119.00 + 100.12 = 219.12 g Mass of Product per mole = 287.11 g

E-factor = 219.12 / 287.11 = 0.76

An E-factor of 0.76 indicates that for every kilogram of this compound produced, 0.76 kilograms of inorganic salt waste are generated, assuming a perfect yield. This calculation does not account for solvent losses, purification materials, or energy consumption, which would increase the actual E-factor in a real-world scenario.

Process Optimization and Scale-Up Investigations for Research and Production

Optimizing the synthesis of this compound is crucial for both laboratory research and industrial production to ensure high yields, purity, cost-effectiveness, and safety. The Williamson ether synthesis, while robust, has several parameters that can be fine-tuned. nih.govwikipedia.org

Key Optimization Parameters:

Solvent Selection: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are commonly used as they effectively solvate the cation of the phenoxide salt, thereby enhancing the nucleophilicity of the phenoxide oxygen. masterorganicchemistry.com For industrial applications, solvent toxicity, cost, and ease of recovery are important considerations.

Base Selection: The strength and type of base can significantly impact the reaction. While strong bases like sodium hydride ensure complete deprotonation of the phenol, they can be hazardous and costly. Weaker, less expensive bases like potassium carbonate or sodium carbonate are often preferred, especially in conjunction with phase-transfer catalysis. edubirdie.com The choice of base can also influence the rate of side reactions.

Temperature Control: Reaction temperature affects the rate of both the desired Sₙ2 reaction and potential side reactions. Typically, these reactions are conducted at elevated temperatures (50-100 °C) to achieve a reasonable reaction rate. nih.gov However, excessively high temperatures can lead to decomposition and the formation of impurities. Optimization studies would involve identifying the minimum temperature required for efficient conversion within a practical timeframe.

Reactant Stoichiometry: Adjusting the molar ratio of the reactants can be used to drive the reaction to completion. A slight excess of the less expensive or more easily removed reactant, typically the ethyl bromoacetate, might be employed to ensure full conversion of the 5-bromo-2-hydroxybenzaldehyde.

Scale-Up Considerations:

Transitioning the synthesis from a laboratory scale to industrial production introduces additional challenges:

Heat Management: The O-alkylation reaction is typically exothermic. On a large scale, efficient heat dissipation is critical to maintain temperature control and prevent runaway reactions. The choice of reactor design (e.g., jacketed reactors) and agitation speed are important factors.

Mass Transfer: In heterogeneous systems (e.g., using a solid base like K₂CO₃), efficient mixing is essential to ensure adequate contact between the reactants. Inadequate mass transfer can lead to slower reaction rates and lower yields.

Work-up and Purification: Isolation of the product on a large scale requires robust and efficient methods. This may involve extraction, crystallization, and filtration. The choice of solvents for these steps must consider safety, environmental impact, and cost. Minimizing solvent usage is a key goal.

Process Safety: A thorough hazard analysis is required for scale-up. This includes understanding the thermal stability of reactants and products, potential for runaway reactions, and the safe handling of all materials, including waste streams.

The following table summarizes key parameters for optimization and scale-up:

ParameterLaboratory Scale OptimizationIndustrial Scale-Up Considerations
Solvent Focus on reaction performance (e.g., DMF, DMSO)Cost, safety, environmental impact, recovery, and recycling become critical.
Base Use of strong bases (e.g., NaH) for high yieldPreference for safer, cheaper bases (e.g., K₂CO₃) and catalytic methods.
Temperature Precise heating mantles/bathsReactor design for efficient heat transfer and control.
Purification Chromatography is commonCrystallization and filtration are preferred for efficiency and cost.

Elucidation of the Molecular Structure of Ethyl 2 5 Bromo 2 Formylphenoxy Acetate

Advanced Spectroscopic Characterization Techniques

The molecular structure of Ethyl 2-(5-bromo-2-formylphenoxy)acetate is systematically unraveled using a combination of high-resolution spectroscopic methods. Each technique offers unique insights into the molecular framework. NMR spectroscopy maps the carbon and proton environments, IR spectroscopy identifies the specific functional groups present, and mass spectrometry determines the molecular weight and elemental composition while revealing fragmentation patterns that further confirm the structure.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, its integration corresponds to the number of protons it represents, and its multiplicity (splitting pattern) reveals the number of neighboring protons.

The structure suggests the presence of several distinct proton environments:

Ethyl Group Protons: The ethyl ester moiety (-OCH₂CH₃) will exhibit two signals: a triplet for the methyl (CH₃) protons, shifted upfield, and a quartet for the methylene (B1212753) (OCH₂) protons, shifted further downfield due to the deshielding effect of the adjacent oxygen atom.

Acetate (B1210297) Methylene Protons: The methylene protons of the acetate group (-OCH₂COO-) are adjacent to an oxygen atom and the phenoxy ring, resulting in a singlet in a downfield region.

Aromatic Protons: The substituted benzene (B151609) ring has three protons in unique chemical environments. Their chemical shifts are influenced by the electron-withdrawing effects of the bromo and formyl groups and the electron-donating effect of the ether oxygen. Their splitting patterns (doublets and doublets of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

Aldehyde Proton: The proton of the formyl group (-CHO) is highly deshielded by the carbonyl double bond and will appear as a distinct singlet at a very low field (far downfield).

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.5s-1H-CHO
~7.8d~2.51HAr-H (H-6)
~7.6dd~8.8, 2.51HAr-H (H-4)
~6.9d~8.81HAr-H (H-3)
~4.8s-2H-OCH₂COO-
~4.3q~7.12H-OCH₂CH₃
~1.3t~7.13H-OCH₂CH₃

Note: The assignments H-3, H-4, and H-6 refer to the protons on the corresponding carbons of the phenoxy ring, with C-1 being the carbon attached to the ether oxygen.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single sharp line. The chemical shift of each signal is characteristic of the type of carbon (e.g., alkyl, aromatic, carbonyl).

For this compound, a total of 11 distinct carbon signals are expected, as there are no planes of symmetry in the molecule.

Carbonyl Carbons: Two signals are expected in the far downfield region: one for the ester carbonyl (~168 ppm) and one for the aldehyde carbonyl (~190 ppm).

Aromatic Carbons: Six unique signals are anticipated for the carbons of the benzene ring. The carbon bearing the bromine (C-Br) will be shifted upfield relative to the others, while the carbons attached to the oxygen (C-O) and the formyl group (C-CHO) will be shifted downfield.

Alkyl Carbons: Three signals are expected for the remaining carbons: the ether-linked methylene carbon (-OCH₂COO-), the ester methylene carbon (-OCH₂CH₃), and the terminal methyl carbon (-OCH₂CH₃).

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent at 100 MHz)

Chemical Shift (δ, ppm)Assignment
~190-CHO
~168-C=O (Ester)
~160Ar-C (C-1, C-O)
~138Ar-C (C-6)
~128Ar-C (C-4)
~125Ar-C (C-2, C-CHO)
~115Ar-C (C-5, C-Br)
~114Ar-C (C-3)
~66-OCH₂COO-
~62-OCH₂CH₃
~14-OCH₂CH₃

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the title compound, a key cross-peak would be observed between the triplet at ~1.3 ppm and the quartet at ~4.3 ppm, confirming the presence of the ethyl group. Correlations between the aromatic protons would also be visible, helping to assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., δH ~4.3 ppm with δC ~62 ppm).

The aldehyde proton (~10.5 ppm) to the aromatic carbons C-2 and C-6.

The methylene protons of the acetate group (~4.8 ppm) to the ester carbonyl carbon (~168 ppm) and the aromatic C-1 carbon (~160 ppm).

The methylene protons of the ethyl group (~4.3 ppm) to the ester carbonyl carbon (~168 ppm) and the methyl carbon (~14 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, irrespective of their bonding. It could be used to confirm the proximity of the aldehyde proton to the H-3 aromatic proton, and the -OCH₂COO- protons to the H-3 aromatic proton, reinforcing the proposed regiochemistry.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers). The IR spectrum of this compound is expected to show several strong, characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2980-2850C-H StretchAliphatic (CH₂, CH₃)
~2850, ~2750C-H Stretch (Fermi doublet)Aldehyde (-CHO)
~1750C=O StretchEster
~1700C=O StretchAldehyde
~1600, ~1475C=C StretchAromatic Ring
~1250C-O Stretch (asymmetric)Ester / Aryl Ether
~1100C-O Stretch (symmetric)Ester / Aryl Ether
~820C-H Bend (out-of-plane)1,2,4-Trisubstituted Benzene

The presence of two distinct carbonyl peaks around 1750 cm⁻¹ (ester) and 1700 cm⁻¹ (aldehyde) would be a key diagnostic feature in the IR spectrum.

Mass spectrometry provides the molecular weight and elemental formula of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the unambiguous calculation of the molecular formula. The molecular formula for this compound is C₁₁H₁₁BrO₄.

The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The fragmentation pattern observed in the mass spectrum provides further structural evidence as the molecule breaks apart in a predictable manner.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)IonDescription
286/288[C₁₁H₁₁BrO₄]⁺Molecular ion (M⁺) peak with Br isotope pattern
257/259[M - C₂H₅]⁺Loss of the ethyl group
241/243[M - OC₂H₅]⁺Loss of the ethoxy group
213/215[M - COOC₂H₅]⁺Loss of the ethyl carboxylate group
199/201[BrC₆H₃(O)CHO]⁺Fragment corresponding to 5-bromo-2-formylphenol

The observation of the isotopic pattern for bromine in the molecular ion and in bromine-containing fragments is a definitive confirmation of the presence of a single bromine atom in the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C₁₁H₁₁BrO₄, HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine is particularly notable, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to a characteristic isotopic pattern (M and M+2 peaks) in the mass spectrum that is a clear indicator of a monobrominated compound.

An HRMS analysis would compare the experimentally measured mass to the calculated value. A small mass error, typically in the parts per million (ppm) range, provides strong evidence for the assigned molecular formula.

Table 1: Theoretical HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₁BrO₄
Calculated Exact Mass ([M]⁺ for ⁷⁹Br)285.98352 u
Calculated Exact Mass ([M]⁺ for ⁸¹Br)287.98147 u
Calculated Exact Mass ([M+H]⁺ for ⁷⁹Br)286.99130 u
Calculated Exact Mass ([M+H]⁺ for ⁸¹Br)288.98925 u

Note: The observed ions may vary depending on the ionization technique used (e.g., ESI, CI).

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components within a sample, making it an excellent method for assessing the purity of this compound. nih.gov

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

For purity assessment, the resulting chromatogram is analyzed. A pure sample of this compound should ideally show a single major peak at a specific retention time. The presence of other peaks would indicate impurities, such as starting materials, by-products, or degradation products. The mass spectrum of the main peak is then compared against a library database (like NIST) or known standards to confirm the identity of the compound. nist.gov The fragmentation pattern in the mass spectrum provides a molecular fingerprint that is unique to the compound's structure.

Table 2: Principles of GC-MS for Purity Assessment

StepDescriptionPurpose
Injection The sample is vaporized and introduced into the GC system.Prepare the sample for separation.
Separation Components are separated in the GC column based on boiling point and polarity.Isolate the target compound from any impurities.
Detection (MS) Eluted components are ionized, fragmented, and their mass-to-charge ratios are measured.Generate a unique mass spectrum for identification.
Analysis The chromatogram is examined for the number of peaks, and the mass spectrum of each peak is analyzed.Determine the number of components (purity) and confirm the identity of the main component.

X-ray Crystallography for Solid-State Structure Determination (where applicable)

As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable single crystal were obtained, X-ray diffraction analysis would yield critical structural data. This would include the unit cell dimensions, the space group, and the exact coordinates of each atom in the molecule. Such data would definitively confirm the connectivity of the atoms and reveal the molecule's preferred conformation, including the planarity of the benzene ring and the orientation of the formyl and ethyl acetate substituents relative to the ring.

Table 3: Hypothetical Data Obtainable from X-ray Crystallography

ParameterInformation Provided
Crystal System The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space Group The symmetry elements present within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z) The precise position of each atom within the unit cell.
Bond Lengths & Angles Exact measurements of the distances between bonded atoms and the angles they form.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions Information on how molecules pack together in the crystal, including potential hydrogen bonds or π-stacking.

Conformational Analysis through Spectroscopic Data Interpretation

In the absence of a crystal structure, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are paramount for elucidating the conformational preferences of a molecule in solution. auremn.org.brnih.gov The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's structure and dynamics. mdpi.com

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the aldehyde proton, the methylene protons of the acetate group, and the ethyl group (a quartet and a triplet). The chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromo, formyl, and ether substituents.

The aldehyde proton would appear as a singlet at a characteristic downfield position (typically ~10 ppm). The protons of the -OCH₂CO- group would also be a singlet, while the ethyl ester would present a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, with coupling between them.

Advanced NMR experiments, such as the Nuclear Overhauser Effect (NOE) spectroscopy, can reveal through-space interactions between protons. nih.gov For instance, NOE correlations between the aldehyde proton and a nearby aromatic proton could provide evidence for the preferred orientation of the formyl group relative to the phenoxy ring. Similarly, correlations between the methylene protons of the acetate group and aromatic protons would help define the conformation around the ether linkage. This detailed interpretation of spectroscopic data is crucial for building a comprehensive model of the molecule's three-dimensional structure in solution.

Chemical Transformations and Reactivity Profiles of Ethyl 2 5 Bromo 2 Formylphenoxy Acetate

Reactions Involving the Formyl Group

The formyl group, an aromatic aldehyde, is a key site for nucleophilic addition and condensation reactions. Its electronic properties are influenced by the electron-donating ether linkage at the ortho position and the electron-withdrawing bromo group at the meta position (relative to the formyl group).

The formyl group of Ethyl 2-(5-bromo-2-formylphenoxy)acetate can be selectively reduced to a primary alcohol or completely reduced to a methyl group.

Alcohol Formation : The reduction to a primary alcohol, yielding Ethyl 2-(5-bromo-2-(hydroxymethyl)phenoxy)acetate, is typically achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727) is a common and effective method for this transformation. This reagent is highly selective for aldehydes and ketones and will not reduce the ester or the aryl bromide. Lithium aluminum hydride (LiAlH₄) can also be used, but it is a much stronger reducing agent and would also reduce the ethyl ester to the corresponding diol.

Alkane Formation : Complete reduction of the formyl group to a methyl group, resulting in Ethyl 2-(5-bromo-2-methylphenoxy)acetate, requires more forceful conditions. Classic methods include the Wolff-Kishner reduction (hydrazine and a strong base like KOH at high temperatures) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). The choice of method must consider the stability of the ester group; the Wolff-Kishner is performed under basic conditions, while the Clemmensen is strongly acidic, both of which could potentially hydrolyze the ester.

Table 1: Reduction Reactions of the Formyl Group

Reaction Type Reagent(s) Product
Selective Reduction to Alcohol Sodium borohydride (NaBH₄) in Ethanol Ethyl 2-(5-bromo-2-(hydroxymethyl)phenoxy)acetate
Full Reduction to Alkane Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) (Clemmensen) Ethyl 2-(5-bromo-2-methylphenoxy)acetate

The aldehyde functionality can be readily oxidized to a carboxylic acid. This transformation yields 2-(ethoxycarbonylmethyl)-4-bromophenoxy)carboxylic acid. The reaction conditions must be chosen carefully to avoid hydrolysis of the ethyl ester.

Mild Oxidation : Reagents like silver oxide (Ag₂O), as used in the Tollens' test, can selectively oxidize the aldehyde without affecting other functional groups.

Strong Oxidation : Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) are also effective. However, under the harsh acidic or basic conditions often employed with these reagents, concurrent hydrolysis of the ethyl ester is a significant possibility, potentially leading to the corresponding dicarboxylic acid.

Table 2: Oxidation Reactions of the Formyl Group

Reagent(s) Conditions Product
Silver (I) oxide (Ag₂O) Ammoniacal solution 2-((ethoxycarbonyl)methyl)-4-bromobenzoic acid
Potassium permanganate (KMnO₄) Basic, then acidic workup 2-carboxy-4-bromophenoxy)acetic acid

Olefination reactions provide a powerful method for converting the carbonyl C=O bond of the formyl group into a C=C double bond, thereby extending the carbon skeleton. wikipedia.org

Wittig Reaction : This reaction involves treating the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent). libretexts.org The nature of the substituents on the ylide determines the stereochemistry of the resulting alkene. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) typically yield (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group like an ester) predominantly form (E)-alkenes. organic-chemistry.orgmasterorganicchemistry.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comumass.edu

Horner-Wadsworth-Emmons (HWE) Reaction : An alternative to the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. A key advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene, and the phosphate (B84403) byproduct is water-soluble, simplifying purification.

Table 3: Olefination Reactions of the Formyl Group

Reaction Name Reagent(s) General Product Structure
Wittig Reaction Triphenylphosphine ylide (Ph₃P=CHR) Ethyl 2-(5-bromo-2-vinylphenoxy)acetate derivative

The electrophilic carbon of the formyl group readily undergoes condensation with nucleophilic carbon species.

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile, ethyl cyanoacetate), catalyzed by a weak base such as piperidine (B6355638) or pyridine. organic-chemistry.orgrsc.org The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new C=C bond. nih.gov These products are valuable intermediates for further synthetic manipulations.

Aldol (B89426) Condensation : this compound can react with enolates derived from ketones or other aldehydes (a crossed-aldol condensation) to form β-hydroxy carbonyl compounds. Subsequent dehydration can lead to the formation of α,β-unsaturated carbonyl compounds, analogous to chalcone (B49325) synthesis.

Table 4: Condensation Reactions of the Formyl Group

Reaction Name Reagent(s) Base Catalyst Product
Knoevenagel Condensation Malononitrile Piperidine Ethyl 2-(5-bromo-2-(2,2-dicyanovinyl)phenoxy)acetate
Knoevenagel Condensation Ethyl cyanoacetate DABCO (E)-Ethyl 2-cyano-3-(5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl)acrylate

The formyl group reacts with primary amines and hydroxylamine (B1172632) in reversible, acid-catalyzed reactions to form imines (Schiff bases) and oximes, respectively. masterorganicchemistry.comlibretexts.org

Imine Formation : The reaction with a primary amine (R-NH₂) proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N bond of the imine. libretexts.org Imines are versatile intermediates that can be reduced to secondary amines or used in various cycloaddition and nucleophilic addition reactions.

Oxime Formation : The condensation with hydroxylamine (NH₂OH) yields an oxime. orgsyn.org Oximes are stable, often crystalline compounds. libretexts.org They are notable for their ability to undergo the Beckmann rearrangement when treated with acid, which in the case of an aldehyde-derived oxime, would typically lead to a nitrile. masterorganicchemistry.com

Table 5: Imine and Oxime Formation from the Formyl Group

Reaction Type Reagent(s) Conditions Product Subsequent Transformation
Imine Formation Aniline (PhNH₂) Acid catalyst (e.g., AcOH) Ethyl 2-(5-bromo-2-((phenylimino)methyl)phenoxy)acetate Reduction (e.g., with NaBH₄) to a secondary amine

Reactions Involving the Bromo Substituent

The aryl bromide substituent is relatively inert to the conditions used for many of the formyl group transformations. However, it is a highly valuable functional group for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling : Reaction with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) results in the formation of a biaryl or styrenyl derivative, respectively.

Heck Coupling : This palladium-catalyzed reaction couples the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to produce an aryl-substituted alkyne.

Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction that forms a C-N bond between the aryl bromide and an amine.

Ullmann Condensation : A copper-catalyzed reaction that can be used to form biaryl ethers or other C-O, C-N, or C-S bonds, typically requiring higher temperatures than palladium-catalyzed reactions.

Grignard/Organolithium Formation : The bromo group can be converted into an organometallic reagent by reaction with magnesium (to form a Grignard reagent) or an organolithium reagent (via lithium-halogen exchange). These powerful nucleophiles can then react with a wide range of electrophiles. However, the presence of the electrophilic aldehyde and ester groups in the same molecule would require their prior protection to prevent intramolecular reactions.

Table 6: Cross-Coupling Reactions of the Bromo Substituent

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Coupling Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ Biaryl
Heck Coupling Styrene Pd(OAc)₂, PPh₃, Et₃N Substituted alkene
Sonogashira Coupling Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N Disubstituted alkyne

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. In the case of this compound, the formyl group (-CHO) is a moderately deactivating, electron-withdrawing group. However, it is situated ortho to the ether linkage and meta to the bromine atom. The ether linkage is an activating group. Due to the absence of a strong electron-withdrawing group ortho or para to the bromine atom, this compound is generally not expected to be highly reactive towards traditional SNAr reactions under standard conditions. Stronger nucleophiles and more forcing conditions, such as high temperatures and pressures, might be required to facilitate such transformations. Potential nucleophiles could include alkoxides, thiolates, or amines, which would displace the bromide to form the corresponding substituted phenoxyacetate (B1228835) derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. This reaction is widely used for the synthesis of biaryl compounds. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl or vinyl boronic acids. A typical catalytic system would involve a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. The reaction would yield the corresponding 5-aryl- or 5-vinyl-2-formylphenoxy)acetate derivatives, expanding the molecular complexity.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is a reliable method for the synthesis of substituted alkynes.

A study by Kishore and Satyanarayana in 2022 detailed the use of this compound in a domino intermolecular Sonogashira coupling, followed by an intramolecular carbanion-yne cyclization to synthesize 2,3-disubstituted benzo[b]furans. In this process, the aryl bromide first couples with a terminal alkyne. The resulting intermediate then undergoes an intramolecular cyclization, facilitated by a base, to form the benzofuran (B130515) ring system.

The general reaction conditions involved a palladium catalyst (PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), and a base (DIPA) in a solvent such as THF at room temperature. A variety of terminal alkynes were shown to be compatible with this reaction, leading to a range of substituted benzofurans in good to excellent yields.

Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes Reaction Conditions: this compound (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), DIPA (3.0 equiv), THF, rt, 2 h.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Phenyl-3-ethoxycarbonylbenzo[b]furan92
24-Methylphenylacetylene2-(4-Methylphenyl)-3-ethoxycarbonylbenzo[b]furan95
34-Methoxyphenylacetylene2-(4-Methoxyphenyl)-3-ethoxycarbonylbenzo[b]furan96
44-Chlorophenylacetylene2-(4-Chlorophenyl)-3-ethoxycarbonylbenzo[b]furan90
51-Hexyne2-Butyl-3-ethoxycarbonylbenzo[b]furan85
6Cyclopropylacetylene2-Cyclopropyl-3-ethoxycarbonylbenzo[b]furan88

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. It is expected that this compound would be a suitable substrate for the Heck reaction. The reaction with various alkenes, such as acrylates, styrenes, or other vinyl compounds, would lead to the formation of 5-alkenyl-substituted phenoxyacetate derivatives. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base, such as triethylamine (B128534) or potassium carbonate. The regioselectivity of the alkene insertion would be influenced by the steric and electronic properties of the alkene substrate.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. This reaction would likely be applicable to this compound for the synthesis of N-aryl derivatives. A variety of primary and secondary amines could potentially be coupled with the aryl bromide. The reaction conditions typically involve a palladium catalyst with a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) and a strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide. The aldehyde and ester functionalities are generally tolerant of these conditions, allowing for the synthesis of 5-amino-substituted phenoxyacetate derivatives.

Metal-Halogen Exchange Reactions for Organometallic Intermediates

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen atom is exchanged for a metal, typically lithium or magnesium. This transformation converts an organic halide into a potent nucleophile or a substrate for transmetalation.

This compound could undergo a bromine-lithium exchange upon treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). This would generate a highly reactive aryllithium intermediate. However, the presence of the electrophilic aldehyde and ester groups on the molecule presents a challenge, as the aryllithium species could potentially react intramolecularly or with another molecule of the starting material. To circumvent this, the aldehyde group could be protected, for example, as an acetal, prior to the exchange reaction. The resulting organolithium reagent could then be trapped with various electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce a wide range of functional groups at the 5-position.

Alternatively, a Grignard reagent could be formed through the reaction of the aryl bromide with magnesium metal. This process is often less sensitive to some functional groups than the lithium-halogen exchange. The resulting organomagnesium compound could then be used in subsequent reactions, such as cross-coupling or addition to electrophiles.

Reactions Involving the Ester Functionality

The ethyl acetate portion of the molecule is susceptible to nucleophilic acyl substitution reactions, which are characteristic of esters. These reactions proceed via a tetrahedral intermediate and include hydrolysis, transesterification, and amidation.

The ester functional group can be hydrolyzed to its corresponding carboxylic acid, 2-(5-bromo-2-formylphenoxy)acetic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and an excess of water, the ester undergoes reversible hydrolysis. The reaction mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, an ethanol molecule is eliminated, and subsequent deprotonation yields the final carboxylic acid product. youtube.com This process is the reverse of Fischer esterification, and to drive the equilibrium toward the carboxylic acid, a large excess of water is typically used. chemistrysteps.comwikipedia.org

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of this compound can also be achieved using a base, such as sodium hydroxide (B78521) (NaOH). This process, known as saponification, is effectively irreversible. masterorganicchemistry.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, creating a carboxylate salt and ethanol. masterorganicchemistry.com An acidic workup is required in a final step to protonate the carboxylate salt and isolate the neutral carboxylic acid product.

Reaction TypeReagents & ConditionsProductMechanism Highlights
Acidic Hydrolysis Dilute H₂SO₄ or HCl, Heat (reflux), Excess H₂O2-(5-bromo-2-formylphenoxy)acetic acidReversible; Protonation of C=O activates the ester for nucleophilic attack by water. youtube.comlibretexts.org
Basic Hydrolysis 1. NaOH(aq), Heat2. H₃O⁺ (acidic workup)2-(5-bromo-2-formylphenoxy)acetic acidIrreversible; Direct nucleophilic attack by OH⁻, forms a stable carboxylate salt intermediate. masterorganicchemistry.com

Transesterification is a process that converts one ester into another by exchanging the alkoxy group. This compound can be converted to other esters, such as methyl or propyl esters, by reacting it with the corresponding alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to favor the formation of the desired product, the reactant alcohol is often used in large excess as the solvent. libretexts.org

Under acidic conditions, the mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. libretexts.orgresearchgate.net Under basic conditions, an alkoxide (e.g., methoxide, CH₃O⁻) serves as the nucleophile, attacking the ester's carbonyl group and subsequently displacing the original ethoxide group. masterorganicchemistry.com

Reactant AlcoholCatalystProduct
Methanol (CH₃OH)H⁺ or CH₃O⁻Mthis compound
Propan-1-ol (CH₃CH₂CH₂OH)H⁺ or CH₃CH₂CH₂O⁻Propyl 2-(5-bromo-2-formylphenoxy)acetate
Benzyl alcohol (C₆H₅CH₂OH)H⁺ or C₆H₅CH₂O⁻Benzyl 2-(5-bromo-2-formylphenoxy)acetate

The reaction of this compound with ammonia, primary amines, or secondary amines can produce the corresponding primary, secondary, or tertiary amides. This reaction, sometimes referred to as aminolysis, typically requires more forcing conditions than hydrolysis, such as higher temperatures, as amines are generally weaker nucleophiles than hydroxide ions. wikipedia.org The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, leading to the elimination of ethanol. nih.gov The synthesis of related structures like 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides has been successfully demonstrated, confirming the viability of this transformation. researchgate.net

Reactant AmineProduct NameProduct Structure
Ammonia (NH₃)2-(5-bromo-2-formylphenoxy)acetamideBr-C₆H₃(CHO)-OCH₂CONH₂
Methylamine (CH₃NH₂)2-(5-bromo-2-formylphenoxy)-N-methylacetamideBr-C₆H₃(CHO)-OCH₂CONHCH₃
Diethylamine ((CH₃CH₂)₂NH)2-(5-bromo-2-formylphenoxy)-N,N-diethylacetamideBr-C₆H₃(CHO)-OCH₂CON(CH₂CH₃)₂

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of substitution is determined by the combined directing effects of the existing substituents. wikipedia.org

-OCH₂COOEt group (at C1): The ether oxygen donates electron density into the ring via resonance, making it a strongly activating group and an ortho, para-director. organicchemistrytutor.commakingmolecules.com

-CHO group (at C2): The formyl group is strongly electron-withdrawing through both induction and resonance, making it a deactivating group and a meta-director. makingmolecules.com

-Br group (at C5): Halogens are deactivating due to their strong inductive effect but are ortho, para-directors because their lone pairs can participate in resonance stabilization of the intermediate carbocation. organicchemistrytutor.comlatech.edu

The positions on the ring available for substitution are C3, C4, and C6. The directing effects of the three substituents converge on positions C4 and C6. The strongly activating ether group directs para to C4 and ortho to C6. The deactivating formyl group directs meta to C4 and C6. The deactivating bromo group directs ortho to C4 and C6.

Given that the ether is the most powerful activating group, it will primarily control the regioselectivity, strongly favoring substitution at the C4 and C6 positions. makingmolecules.com Reactions like nitration or further halogenation are therefore predicted to yield a mixture of 4- and 6-substituted products.

Reaction TypeReagentsMajor Products
Nitration HNO₃, H₂SO₄Ethyl 2-(5-bromo-2-formyl-4-nitrophenoxy)acetate and Ethyl 2-(5-bromo-2-formyl-6-nitrophenoxy)acetate
Bromination Br₂, FeBr₃Ethyl 2-(4,5-dibromo-2-formylphenoxy)acetate and Ethyl 2-(5,6-dibromo-2-formylphenoxy)acetate

Investigation of Reaction Kinetics and Mechanistic Pathways

While specific kinetic studies on this compound are not widely available, the kinetics of its core reactions can be inferred from studies on analogous compounds.

Kinetics:

Ester Hydrolysis: The base-catalyzed hydrolysis (saponification) of esters like ethyl acetate is well-established as a second-order reaction, being first order with respect to both the ester and the hydroxide ion. uv.esresearchgate.net The rate of acid-catalyzed hydrolysis is typically first order in both the ester and the H⁺ catalyst.

Amidation: The amidation of esters is generally a reversible reaction, and its kinetics can be complex, influenced by factors such as temperature and the removal of the alcohol byproduct. researchgate.netacs.org

Mechanistic Pathways:

Nucleophilic Acyl Substitution (at the Ester): Reactions such as hydrolysis, transesterification, and amidation all proceed via a two-step addition-elimination mechanism. masterorganicchemistry.commasterorganicchemistry.com The first step is the rate-determining nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. The second, faster step involves the collapse of this intermediate to reform the carbonyl double bond and expel the leaving group (e.g., ethoxide).

Derivatives and Analogues of Ethyl 2 5 Bromo 2 Formylphenoxy Acetate

Synthesis of Novel Compounds Derived from Ethyl 2-(5-bromo-2-formylphenoxy)acetate

The strategic modification of each functional group on the parent molecule enables the generation of extensive chemical libraries for various research applications.

Modifications of the Formyl Group for Diverse Functionalities

The aldehyde (formyl group) is one of the most reactive sites on the molecule, serving as a gateway to numerous other functionalities. Standard aldehyde chemistry can be readily applied to introduce significant structural diversity.

Oxidation and Reduction: The formyl group can be easily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or Jones reagent. Conversely, it can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents such as sodium borohydride (B1222165).

Reductive Amination: This powerful reaction converts the aldehyde into a primary, secondary, or tertiary amine. The formyl group first reacts with an amine to form an imine, which is then reduced in situ by a reagent like sodium cyanoborohydride to yield the corresponding aminomethyl derivative.

Wittig Reaction and Related Olefinations: The Wittig reaction allows for the conversion of the aldehyde into an alkene, introducing new carbon-carbon double bonds with various substituents.

Condensation Reactions: The aldehyde can undergo condensation reactions with active methylene (B1212753) compounds (e.g., malonates, nitriles) or react with hydrazines and hydroxylamines to form hydrazones and oximes, respectively. These reactions are crucial for building more complex heterocyclic systems.

Cyclization Reactions: Research has shown that 2-(2-formylphenoxy)acetic acid and its esters can undergo photocyclization to form chromanone and benzofuranone derivatives, indicating a pathway to novel fused-ring systems. rsc.org Furthermore, the molecule has been identified as an intermediate in the synthesis of carbamoyl-substituted isoindolones, a transformation that inherently involves the formyl group. mybiosource.com

Table 1: Potential Derivatives via Formyl Group Modification

Reaction Type Reagents Resulting Functional Group
Oxidation KMnO₄, H₂CrO₄ Carboxylic Acid (-COOH)
Reduction NaBH₄, LiAlH₄ Primary Alcohol (-CH₂OH)
Reductive Amination R₂NH, NaBH₃CN Amine (-CH₂NR₂)
Wittig Reaction Ph₃P=CHR Alkene (-CH=CHR)
Oxime Formation NH₂OH·HCl Oxime (-CH=NOH)

Derivatization at the Bromo Position to Introduce New Substituents

The bromine atom on the phenoxy ring is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming biaryl structures. The bromo position can be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. This allows for the introduction of a vast array of new aromatic substituents.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium-copper co-catalyst system, resulting in the formation of an alkynyl-substituted derivative.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene, yielding a vinyl-substituted compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, converting the aryl bromide into an arylamine by reacting it with a primary or secondary amine.

Cyanation: The bromo group can be replaced with a nitrile group (-CN) using reagents like copper(I) cyanide.

The use of these cross-coupling reactions on bromo-substituted scaffolds is a well-established strategy for expanding the structure-activity relationship (SAR) studies of compound libraries. nih.gov

Table 2: Potential Derivatives via Bromo Position Derivatization

Reaction Name Coupling Partner Resulting Functional Group
Suzuki-Miyaura Ar-B(OH)₂ Aryl (-Ar)
Sonogashira R-C≡CH Alkynyl (-C≡CR)
Heck H₂C=CHR Alkenyl (-CH=CHR)
Buchwald-Hartwig R₂NH Amino (-NR₂)
Stille Ar-Sn(R)₃ Aryl (-Ar)

Alterations to the Ester Moiety for Ester or Amide Analogues

The ethyl ester group provides another point for modification, primarily through hydrolysis followed by re-functionalization, or through direct conversion.

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., sodium hydroxide) followed by an acidic workup. mdpi.com This carboxylic acid is a key intermediate for further derivatization.

Esterification: The resulting carboxylic acid can be re-esterified with a wide range of alcohols (from simple alkyl alcohols to more complex, functionalized ones) using methods like Fischer esterification or by using coupling agents.

Amidation: The carboxylic acid is most commonly converted into a diverse array of amides by reacting it with primary or secondary amines. This reaction is typically facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The synthesis of amide analogues is a cornerstone of medicinal chemistry. pulsus.compulsus.com

Design Principles for Structure-Activity Relationship (SAR) Studies

In a biological context, the synthesis of derivatives of this compound is often guided by the principles of Structure-Activity Relationship (SAR) studies. SAR aims to correlate specific structural features of a molecule with its biological activity, providing insights for the rational design of more potent and selective compounds. nih.govnih.gov

Key physicochemical parameters are often considered:

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents, often quantified by the Hammett parameter (σ), can drastically alter a molecule's interaction with a biological target.

Hydrophobic Effects: The hydrophobicity of a substituent, quantified by the partition coefficient parameter (π), influences how a molecule distributes in biological systems and binds to hydrophobic pockets in proteins.

Steric Effects: The size and shape of substituents can determine whether a molecule can physically fit into a binding site. Parameters like molar refractivity (MR) are used to describe the volume and polarizability of a group.

Quantitative Structure-Activity Relationship (QSAR) studies on phenoxyacetic acid derivatives have shown that biological potency can be positively correlated with the hydrophobicity and electron-withdrawing character of substituents on the aromatic ring. nih.govresearchgate.net

Systematic Modification of Peripheral Moieties

A systematic SAR study of the this compound scaffold would involve the methodical alteration of its peripheral moieties (formyl, bromo, and ester groups) to probe the chemical space around the core structure.

R¹ Modification (Formyl Position): A library could be generated where the formyl group is converted into a small set of diverse functionalities (e.g., -CH₂OH, -COOH, -CH=NOH, -CH₂NHCH₃). The biological activity of these compounds would reveal the importance of having a hydrogen bond donor, acceptor, or a specific charge at this position.

R² Modification (Bromo Position): Using Suzuki coupling, a series of aryl and heteroaryl groups with varying electronic and steric properties (e.g., phenyl, 4-fluorophenyl, 4-methoxyphenyl, 3-pyridyl) could be introduced. This would probe how extending the molecule and altering its electronic profile at this vector affects activity.

R³ Modification (Ester Position): The ethyl ester could be converted into a series of other esters (methyl, isopropyl, benzyl) and amides (dimethylamide, piperidinyl amide, morpholinyl amide). This would explore the impact of size, hydrophobicity, and hydrogen bonding capacity at this part of the molecule.

By testing each systematically modified compound in a relevant biological assay, researchers can build a detailed SAR map, identifying which structural features are critical for activity and guiding the design of optimized lead compounds.

Bioisosteric Replacements in Designed Analogues of this compound

Bioisosteric replacement is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. This approach involves the substitution of a functional group with another group that possesses similar steric and electronic characteristics, with the goal of enhancing potency, selectivity, metabolic stability, or reducing toxicity. wikipedia.orgdrughunter.com In the context of this compound, several key functional groups are amenable to bioisosteric modification to generate novel analogues with potentially improved biological profiles.

The core structure of this compound features a substituted phenoxyacetic acid scaffold. The bromine atom, the formyl group, and the ethyl ester moiety are all prime candidates for bioisosteric replacement. For instance, the bromine atom, a halogen, can be replaced by other groups of similar size and electronegativity. Classical bioisosteres for bromine include other halogens like chlorine or iodine, as well as non-classical bioisosteres such as the trifluoromethyl group (-CF3) or a cyano group (-CN). These substitutions can influence the compound's lipophilicity, electronic distribution, and metabolic stability. nih.gov

The formyl group (-CHO), an aldehyde, is a hydrogen bond acceptor and can participate in various biological interactions. Bioisosteric replacements for the aldehyde functionality aim to retain this hydrogen bonding capability while potentially altering other properties. Examples of bioisosteres for an aldehyde include a nitrile (cyano) group, which is also a good hydrogen bond acceptor, or a small heterocyclic ring like an oxazole (B20620) or a thiazole. These replacements can impact the molecule's polarity and metabolic fate. Research on salicylaldehyde (B1680747) derivatives, which share the ortho-formylphenoxy motif, has explored the replacement of the aldehyde with nitrogen-containing groups to modulate biological activity. researchgate.net

The ethyl ester group (-COOCH2CH3) contributes to the compound's lipophilicity and can be a target for metabolic hydrolysis by esterases. Bioisosteric replacement of the ester can lead to compounds with improved metabolic stability and altered pharmacokinetic profiles. Common bioisosteres for esters include amides (-CONH2, -CONHR), which are generally more resistant to hydrolysis. Additionally, the ester can be replaced with other functional groups that mimic its size and electronic properties, such as a tetrazole ring, which is a well-established carboxylic acid bioisostere. The choice of bioisosteric replacement is highly dependent on the desired therapeutic outcome and the specific biological target. drughunter.comnih.gov

A systematic exploration of these bioisosteric replacements can lead to the generation of a focused library of analogues with a diverse range of physicochemical and pharmacological properties, facilitating the identification of compounds with optimized therapeutic potential.

Combinatorial Chemistry Approaches for Library Generation and Screening

Combinatorial chemistry has emerged as a powerful tool in drug discovery for the rapid synthesis and screening of large numbers of compounds, significantly accelerating the identification of new drug leads. springernature.comresearchgate.net The application of combinatorial approaches to the this compound scaffold can facilitate the generation of extensive libraries of analogues, enabling a thorough exploration of the structure-activity relationships (SAR).

A common strategy in combinatorial chemistry is solid-phase synthesis, where a starting material is attached to a solid support (resin) and subsequent reactions are carried out in a stepwise manner. For the synthesis of a phenoxyacetate (B1228835) library, a suitable starting phenol (B47542) could be immobilized on a resin, followed by reaction with various substituted haloacetates to introduce diversity at the acetate (B1210297) portion of the molecule. Alternatively, a halo-substituted resin could be reacted with a library of diverse phenols.

The generation of a combinatorial library based on the this compound scaffold would involve the systematic variation of the substituents on the aromatic ring and modifications of the ester functionality. For example, a library could be designed where the bromine atom is replaced by a variety of other halogens or pseudo-halogens. Similarly, the formyl group could be converted to a range of other functionalities, such as oximes, hydrazones, or small heterocycles, through reactions with a library of hydroxylamines, hydrazines, or other suitable building blocks. The ethyl ester could be diversified by transesterification with a range of alcohols or converted to a library of amides by reaction with a diverse set of amines.

Once a combinatorial library is synthesized, high-throughput screening (HTS) methods are employed to rapidly assess the biological activity of each compound. umd.edu The screening can be performed in various formats, including biochemical assays to measure the inhibition of a specific enzyme or binding to a particular receptor, or cell-based assays to evaluate the effect of the compounds on a specific cellular pathway or phenotype. The data obtained from HTS can then be used to identify "hit" compounds with promising activity.

Positional scanning is a deconvolution strategy that can be used with combinatorial libraries to rapidly identify the most active substituents at each position of the molecule. springernature.com In this approach, a series of sub-libraries are synthesized, where each sub-library has one position fixed with a specific building block, while the other positions are mixtures of all possible building blocks. By screening these sub-libraries, the optimal substituent for each position can be determined, leading to the identification of the most potent compound in the library.

The integration of combinatorial synthesis with high-throughput screening provides a powerful platform for the efficient exploration of the chemical space around the this compound scaffold, facilitating the discovery of novel analogues with enhanced therapeutic properties.

Data Tables

Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound

Functional GroupPotential Bioisosteric ReplacementsRationale for Replacement
Bromo (-Br)-Cl, -I, -CF3, -CNModulate lipophilicity, electronic properties, and metabolic stability.
Formyl (-CHO)-CN, Oxazole, ThiazoleMaintain hydrogen bonding capability, alter polarity and metabolic fate.
Ethyl Ester (-COOCH2CH3)-CONH2, -CONHR, TetrazoleImprove metabolic stability, alter pharmacokinetic profile.

Table 2: Illustrative Combinatorial Library Design for this compound Analogues

Scaffold PositionBuilding Block Diversity
R1 (Bromo position)-Cl, -I, -F, -CF3, -CN
R2 (Formyl position)-CH=NOH, -CH=NNHR', -Oxazole, -Thiazole
R3 (Ester position)-COOCH3, -COOiPr, -CONH2, -CONHCH3

Computational Chemistry and Molecular Modeling of Ethyl 2 5 Bromo 2 Formylphenoxy Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. These calculations are typically performed using a specific functional, such as B3LYP or B3PW91, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.govresearchgate.net

For a given molecule, DFT is used to find the optimized molecular geometry, which corresponds to the lowest energy conformation. From this optimized structure, various properties can be calculated, including bond lengths, bond angles, and dihedral angles. nih.gov This information is crucial for understanding the molecule's three-dimensional shape and stability. Furthermore, DFT provides insights into the distribution of electrons, which is key to predicting the molecule's reactivity. For instance, in a study on a chalcone (B49325) derivative, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine the optimized geometry as a crucial first step before predicting other parameters. nih.gov

Table 1: Illustrative Geometrical Parameters Obtainable from DFT Calculations for a Molecule Note: This table is a generalized example of data that DFT can produce and does not represent actual calculated values for Ethyl 2-(5-bromo-2-formylphenoxy)acetate.

ParameterBond/AngleTypical Predicted Value
Bond LengthC=O (carbonyl)~1.21 Å
Bond LengthC-O (ether)~1.37 Å
Bond LengthC-Br~1.90 Å
Bond AngleO-C-C (ester)~110°
Bond AngleC-C-C (benzene ring)~120°

HOMO-LUMO Energy Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). edu.krd

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing molecular stability and reactivity. edu.krd A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov DFT calculations are routinely used to compute the energies of these orbitals. For example, in a computational study of ethyl 2-(3-benzoylthioureido)-acetate, the HOMO-LUMO gap was calculated to assess the molecule's energetic properties. inoe.ro Similarly, analysis of ethyl-2-(4-aminophenoxy)acetate involved assigning electronic transitions observed in its UV/Vis spectrum to transitions involving the HOMO and LUMO. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies from a DFT Study Note: This table shows representative data from a DFT analysis on a test molecule, illustrating the concepts of HOMO, LUMO, and the energy gap. researchgate.net

ParameterEnergy (eV)
EHOMO-6.654
ELUMO-2.178
Energy Gap (ΔE)4.476

Electrostatic Potential Surface Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is mapped onto the surface of the molecule's electron density. The MEP is invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net

Different colors on an MEP map represent different values of the electrostatic potential. Regions with a negative potential, typically colored in shades of red, are rich in electrons and are prone to attack by electrophiles. These areas usually correspond to the locations of electronegative atoms like oxygen or nitrogen. researchgate.net Regions with a positive potential, shown in shades of blue, are electron-deficient and are susceptible to attack by nucleophiles. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the formyl and ester groups, indicating these are nucleophilic sites. Positive potential would be expected around the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions (if applicable)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. Unlike quantum chemical calculations that often focus on static, minimum-energy structures, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological receptors. researchgate.net

If this compound were being investigated as a potential ligand for a protein, MD simulations would be an essential tool. These simulations can predict how the ligand binds to the receptor's active site, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. In a study of related acetate (B1210297) compounds, MD simulations were run for 50 nanoseconds to analyze the stability and binding energy of the ligand-protein complex. researchgate.net Such analysis is critical in drug design and discovery.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly DFT, are widely used to predict various spectroscopic parameters. These theoretical spectra can be compared with experimental results to confirm the molecular structure or to help in the assignment of experimental signals. nih.gov

Calculated parameters often include:

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks in an infrared (IR) or Raman spectrum. nih.gov

NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the chemical shifts of hydrogen and carbon atoms in a molecule. researchgate.netwu.ac.th

Electronic Transitions (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. researchgate.netnih.gov

In a study of ethyl-2-(4-aminophenoxy)acetate, the experimental UV/Vis spectrum showed absorption bands at 299 nm and 234 nm. TD-DFT calculations predicted these bands at 286 nm and 226 nm, showing good agreement and allowing the transitions to be assigned as HOMO→LUMO and HOMO→LUMO+2, respectively. researchgate.net

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data Note: This table is based on data for ethyl-2-(4-aminophenoxy)acetate and serves as an example of how theoretical predictions are validated against experimental measurements. researchgate.net

SpectrumParameterExperimental ValueCalculated Value
UV/Visλmax 1234 nm226 nm
UV/Visλmax 2299 nm286 nm

Computational Design of Derivatives and Elucidation of Reaction Pathways

Computational chemistry is not only a descriptive tool but also a predictive one. By understanding the electronic structure and reactivity of a parent molecule like this compound through DFT, HOMO-LUMO, and MEP analyses, chemists can rationally design new derivatives with modified properties. For example, substituents could be added or changed computationally to alter the molecule's HOMO-LUMO gap, making it more or less reactive, or to change its charge distribution to enhance binding to a specific target.

Furthermore, computational methods can be used to explore and elucidate reaction pathways. By calculating the energies of reactants, transition states, and products, a potential energy surface for a chemical reaction can be mapped. This allows researchers to determine the activation energy, understand the reaction mechanism, and predict the most likely products. This predictive power is instrumental in synthetic chemistry for optimizing reaction conditions and exploring novel chemical transformations.

In Silico Screening for Potential Biological Targets or Material Properties

In the absence of direct experimental data, computational methods, specifically in silico screening, provide a powerful and efficient approach to hypothesize potential biological targets and material properties for novel chemical entities like this compound. These methods leverage the compound's two- and three-dimensional structural information to predict its interactions with biological macromolecules and to estimate its physicochemical characteristics relevant to materials science.

Virtual Screening for Biological Targets

Virtual screening involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. For a molecule like this compound, this process would begin with the generation of a 3D model of the compound. This model can then be used in various virtual screening techniques.

One common approach is molecular docking , which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the 3D structure of this compound into the binding site of various known biological targets. Scoring functions are then used to estimate the binding affinity, with lower binding energies suggesting a more favorable interaction. For instance, studies on structurally related phenoxy acetamide (B32628) derivatives have successfully employed molecular docking to identify potential inhibitors for targets like monoamine oxidase (MAO) and cyclooxygenase (COX-2). crpsonline.comnih.gov The presence of the bromo and formyl groups on the phenoxy ring, along with the ethyl acetate moiety, provides a unique combination of steric and electronic features that could be explored for binding to a wide array of protein targets.

Another virtual screening method is pharmacophore modeling . A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. By comparing the structural features of this compound to known pharmacophore models of various drug targets, it is possible to identify potential biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies represent another valuable in silico tool. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. By analyzing QSAR models developed for analogous series of phenoxyacetic acid derivatives, predictions can be made about the potential efficacy of this compound against various biological targets, such as adrenoceptors or as antisickling agents. nih.govnih.gov The predictive power of these models relies on the quality of the underlying data and the similarity of the compound to the training set used to develop the model.

The following table illustrates a hypothetical virtual screening workflow that could be applied to this compound.

Step Description Potential Outcome
1. Target Selection Identification of a panel of biological targets based on the structural features of the compound (e.g., enzymes, receptors).A curated list of proteins for subsequent docking studies.
2. Ligand Preparation Generation of a low-energy 3D conformation of this compound.An optimized 3D structure of the molecule.
3. Molecular Docking Docking of the prepared ligand into the binding sites of the selected targets.A ranked list of potential biological targets based on predicted binding affinities (docking scores).
4. Post-processing and Analysis Analysis of the docking poses and interactions to identify key binding motifs.Identification of specific amino acid residues involved in the predicted binding.
5. Hit Prioritization Selection of the most promising targets for further experimental validation.A shortlist of high-priority targets for in vitro testing.

Computational Prediction of Material Properties

Computational chemistry is also instrumental in predicting the material properties of organic molecules. For aromatic esters like this compound, these methods can provide insights into their potential applications in materials science, for instance, as phase change materials or specialty solvents. mdpi.comresearchgate.net

Density Functional Theory (DFT) calculations can be employed to determine a range of molecular properties, including optimized geometry, electronic structure, and vibrational frequencies. These fundamental properties are crucial for predicting macroscopic material characteristics. For example, the calculated molecular electrostatic potential can provide information about intermolecular interactions, which in turn influence properties like boiling point and solubility.

Molecular Dynamics (MD) simulations can be used to model the behavior of a collection of this compound molecules over time. These simulations can predict bulk properties such as density, viscosity, and thermal conductivity. nih.gov By simulating the system at different temperatures, it is possible to predict phase transition temperatures. Studies on other aromatic esters have shown that they can possess a wide range of melting points, making them interesting candidates for thermal energy storage applications. mdpi.comresearchgate.net

The table below outlines some key material properties that could be predicted for this compound using computational methods.

Property Computational Method Potential Application
Melting Point Molecular Dynamics (MD) SimulationsPhase Change Materials
Density Molecular Dynamics (MD) SimulationsSolvent Properties
Thermal Conductivity Molecular Dynamics (MD) SimulationsHeat Transfer Fluids
Electronic Properties (HOMO/LUMO) Density Functional Theory (DFT)Organic Electronics

It is important to note that all in silico predictions require experimental validation. However, these computational approaches are invaluable for guiding research, prioritizing experiments, and accelerating the discovery of new applications for chemical compounds like this compound.

Potential Applications and Future Directions for Ethyl 2 5 Bromo 2 Formylphenoxy Acetate

A Versatile Intermediate in the Intricate World of Organic Synthesis

The strategic placement of reactive functional groups on the aromatic scaffold of Ethyl 2-(5-bromo-2-formylphenoxy)acetate renders it an invaluable building block for synthetic chemists. The aldehyde can participate in a wide array of reactions to form new carbon-carbon and carbon-heteroatom bonds, while the bromo substituent offers a handle for cross-coupling reactions, and the ester can be hydrolyzed or otherwise modified. This trifecta of reactivity allows for the sequential and controlled introduction of molecular complexity.

A Gateway to Medicinally Significant Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are cornerstones of modern medicine. This compound serves as a key precursor for the synthesis of various heterocyclic systems with potential therapeutic applications. One notable example is its use as an intermediate in the synthesis of carbamoyl-substituted isoindolones researchgate.netresearchgate.net. The general synthetic approach involves the reaction of the aldehyde group with a primary amine to form an imine, followed by an intramolecular cyclization and subsequent functionalization.

The resulting isoindolinone core is a privileged scaffold in medicinal chemistry, found in a range of biologically active molecules. The specific substitution patterns achievable through the use of this compound allow for the fine-tuning of the pharmacological properties of the final compounds.

Beyond isoindolones, the reactivity of the formyl and bromo groups can be harnessed to construct other fused heterocyclic systems. For instance, condensation of the aldehyde with binucleophiles, followed by intramolecular cyclization involving the bromo-substituted position, can lead to the formation of novel polycyclic heteroaromatics with potential applications in drug discovery.

A Building Block for the Synthesis of Natural Products and Their Analogs

While direct applications in the total synthesis of natural products are not yet widely documented in publicly available literature, the structural motifs present in this compound are found in various natural compounds. The ortho-formyl phenoxyacetate (B1228835) substructure can be seen as a precursor to coumarins, chromones, and other oxygen-containing heterocycles that are prevalent in nature.

The true potential of this compound may lie in the synthesis of natural product analogues. By incorporating the core structure of this compound, medicinal chemists can create novel molecules that mimic the biological activity of natural products but possess improved properties such as enhanced potency, selectivity, or metabolic stability. The bromo-substituent is particularly useful in this regard, as it can be replaced with a variety of other functional groups through well-established cross-coupling methodologies, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

A Scaffold for Innovation in Medicinal Chemistry Drug Discovery

The core structure of this compound represents a valuable scaffold for medicinal chemistry programs. A scaffold is a central molecular framework upon which a variety of substituents can be attached to create a library of related compounds. The diverse reactivity of this compound allows for the exploration of a wide chemical space around its central phenoxyacetate core.

Drug discovery programs can utilize this scaffold to develop new therapeutic agents targeting a range of diseases. The ability to readily modify the aldehyde, the aromatic ring, and the ester moiety provides a powerful tool for optimizing the interaction of the resulting molecules with their biological targets. For example, the aldehyde can be converted into various functional groups that can act as hydrogen bond donors or acceptors, while the aromatic ring can be further functionalized to modulate the lipophilicity and electronic properties of the molecule.

Exploring New Frontiers: Applications in Materials Science

The potential of this compound extends beyond the realm of medicinal chemistry into the exciting field of materials science. The reactive functional groups on this molecule make it a promising candidate as a monomer or precursor for the synthesis of advanced materials with unique properties.

While specific research on this compound's application in materials science is still in its early stages, the general class of functionalized aryl ethers is known to be useful in the development of high-performance polymers. The aldehyde and bromo functionalities of this compound could be utilized in polymerization reactions to create novel polymers with tailored thermal, mechanical, and electronic properties. For instance, the aldehyde group could participate in condensation polymerizations, while the bromo-substituent could be used for cross-linking or post-polymerization modification.

Furthermore, the aromatic nature of the compound suggests potential applications in the field of optoelectronic materials. Aryl ether derivatives are often used as building blocks for conjugated polymers and organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the bromo and formyl substituents could be exploited to create materials with desirable photophysical characteristics, such as specific absorption and emission wavelengths.

Advancing Synthetic Methodologies

The utility of this compound is not only defined by the products it can form but also by the synthetic methodologies it helps to advance. The presence of multiple, differentially reactive functional groups allows chemists to explore and develop novel and more efficient synthetic transformations.

For example, the development of one-pot, multi-component reactions involving this compound could significantly streamline the synthesis of complex molecules. Such reactions, where multiple chemical bonds are formed in a single reaction vessel, are highly desirable from both an economic and environmental perspective. The unique reactivity of this compound makes it an ideal substrate for the development of such elegant and efficient synthetic strategies.

Moreover, the compound can be used as a model system to study the regioselectivity and chemoselectivity of various chemical reactions. Understanding how different reagents and reaction conditions can selectively target one functional group over another in a molecule like this compound is crucial for the development of precise and predictable synthetic methods.

Navigating the Challenges and Seizing the Opportunities in Functionalized Aryl Ether Research

The research and application of functionalized aryl ether derivatives, including this compound, are not without their challenges. One of the primary hurdles is achieving selective functionalization. When multiple reactive sites are present in a molecule, controlling which site reacts can be difficult. Developing synthetic methods that offer high regioselectivity and chemoselectivity is an ongoing area of research.

Another challenge lies in the scalability of the synthesis of these complex building blocks. While a synthetic route may be effective on a small laboratory scale, transitioning it to a larger, industrial scale can present significant difficulties. Overcoming these challenges will be crucial for the widespread application of compounds like this compound.

Despite these challenges, the opportunities in this field are vast. The continued exploration of the reactivity of functionalized aryl ethers will undoubtedly lead to the discovery of new and exciting molecules with important applications in medicine, materials science, and beyond. The versatility of this compound makes it a prime candidate for future research, with the potential to unlock new synthetic pathways and contribute to the development of innovative technologies. As our understanding of the chemistry of these fascinating molecules grows, so too will their impact on science and society.

Future Research Trajectories for this compound and its Analogues

The strategic positioning of the bromo, formyl, and acetate (B1210297) groups on the phenoxy ring of this compound makes it a highly valuable scaffold for the generation of diverse and complex molecular architectures. Future research is poised to capitalize on these features, branching into several promising directions.

One of the most promising avenues of future research lies in the continued exploration of this compound in the synthesis of novel heterocyclic systems. Its utility as a precursor for isoindolone derivatives has been noted, and this can be expanded to other fused heterocyclic systems with potential biological activities. mdpi.comacs.org The isoindoline core, for instance, is a component of several clinically used drugs for conditions like cancer, inflammation, and hypertension. mdpi.com

Further investigation into the reaction of this compound with various nucleophiles, such as amino acids, can lead to the creation of novel peptidomimetics and other hybrid molecules. The incorporation of amino acid moieties can enhance the biocompatibility and target specificity of the resulting compounds.

The development of combinatorial libraries based on the this compound scaffold is another key area for future exploration. By systematically reacting the core molecule with a wide range of building blocks, researchers can generate large collections of related compounds for high-throughput screening against various biological targets. This approach can accelerate the discovery of new lead compounds for drug development.

Moreover, the synthesis and evaluation of analogues of this compound, where the bromo or formyl groups are replaced by other functionalities, could lead to derivatives with altered reactivity and biological profiles. For example, replacing the bromo group with other halogens or a cyano group could modulate the electronic properties of the molecule and influence its interactions with biological targets.

The following table summarizes potential future research directions:

Research TrajectoryDescriptionPotential Outcomes
Synthesis of Novel Heterocycles Exploration of new reaction pathways to create diverse fused heterocyclic systems beyond isoindolones.Discovery of novel scaffolds with unique biological activities.
Development of Peptidomimetics Reaction with amino acids and peptides to generate hybrid molecules.Compounds with improved pharmacokinetic properties and target specificity.
Combinatorial Chemistry Creation of large libraries of derivatives for high-throughput screening.Rapid identification of lead compounds for various diseases.
Analogue Synthesis Modification of the core structure by replacing existing functional groups.Fine-tuning of biological activity and physicochemical properties.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(5-bromo-2-formylphenoxy)acetate, and what critical parameters influence yield and purity?

Methodological Answer: this compound is typically synthesized via sequential functionalization of phenolic precursors. A representative route involves:

Esterification : Reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetate backbone.

Formylation : Introduction of the formyl group via Vilsmeier-Haack or Duff formylation, ensuring regioselectivity at the ortho position.
Critical parameters include:

  • Reaction Temperature : Excessive heat may lead to ester hydrolysis or decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Key signatures include:
    • Aromatic protons (δ 7.2–8.1 ppm, integrating for 3H from the substituted benzene).
    • Aldehyde proton (δ ~9.8–10.2 ppm, singlet).
    • Ethoxy group (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.3 ppm for OCH₂).
  • IR Spectroscopy : Confirm ester (C=O stretch at ~1740 cm⁻¹) and aldehyde (C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 301 (C₁₁H₁₀BrO₄) and fragment ions (e.g., loss of ethoxy group at m/z 256) .

Q. What are the recommended storage conditions and stability profiles for this compound to prevent degradation?

Methodological Answer:

  • Storage : -20°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis and oxidation.
  • Stability :
    • Stable for ≥2 years when stored properly.
    • Monitor for aldehyde oxidation (via FTIR or TLC) after prolonged storage.
    • Avoid exposure to moisture and strong bases to prevent ester cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray crystallography data when determining the structure of this compound?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Strategies include:

Variable-Temperature NMR : Identify conformational equilibria (e.g., aldehyde rotation) by observing signal splitting at low temperatures.

DFT Calculations : Compare experimental X-ray bond lengths/angles with computed geometries (e.g., using Gaussian or ORCA).

SHELXL Refinement : Use disorder modeling in SHELXL to account for partial occupancy of rotamers in the crystal lattice .

Q. What strategies optimize the multi-step synthesis of this compound to minimize side reactions and improve scalability?

Methodological Answer:

  • Stepwise Intermediate Isolation : Purify intermediates (e.g., phenoxyacetate ester) before formylation to avoid competing reactions.
  • Catalytic Optimization : Use Pd-catalyzed cross-coupling for bromine retention during formylation.
  • Flow Chemistry : Implement continuous flow reactors for esterification to enhance reproducibility and reduce byproducts .

Q. How should crystallographers address challenges like twinning or disorder in the crystal structure determination of this compound using SHELXL?

Methodological Answer:

  • Twinning : Use the TWIN command in SHELXL with a BASF parameter to refine twinned domains. Verify with the R₁(int) metric (<5% for reliable data).
  • Disorder : Model alternative conformers with restrained occupancy (e.g., for the ethoxy group) using PART and EADP commands. Validate with residual density maps (Δρ < 0.5 eÅ⁻³) .

Q. What methodologies reconcile discrepancies between theoretical and experimental physicochemical properties (e.g., solubility, pKa) of this compound?

Methodological Answer:

  • Solubility : Compare experimental logP (via shake-flask/HPLC) with computational predictions (e.g., ACD/Labs). Adjust solvent polarity (e.g., DMSO for low solubility).
  • pKa Determination : Use potentiometric titration (for aqueous solubility) or NMR-based methods (e.g., δ shifts in D₂O/CD₃CN mixtures). Computational tools like COSMO-RS can predict acid dissociation constants .

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